![molecular formula C19H19N9O B2633486 (4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1904024-67-4](/img/structure/B2633486.png)
(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Overview
Description
The compound (4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
is a complex organic molecule that contains several heterocyclic rings, including triazolo, pyrazine, piperazine, and triazole . It’s part of a class of compounds known as [1,2,4]triazolo[4,3-a]quinoxalines .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The presence of these rings, along with the piperazine subunit, is thought to enhance the bioactivity of the compound .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of complex triazolo and pyrazine derivatives, including compounds structurally related to "(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone," has been a significant area of research. For instance, Cao et al. (2010) synthesized and characterized a related compound, providing insights into its crystal structure through X-ray diffraction. This research contributes to the understanding of the structural aspects of such compounds, which is crucial for their potential applications in drug design and development Cao et al., 2010.
Antiviral and Antitumoral Activity
A study by Jilloju et al. (2021) on derivatives of triazolo and pyrazine demonstrated promising in vitro antiviral and antitumoral activities. The research highlighted the importance of structural variations on the phenyl moiety in tuning the biological properties of these compounds towards either antiviral or antitumoral activity. This study provides a foundation for future research into the development of new therapeutic agents Jilloju et al., 2021.
Antimicrobial Activities
Research into triazole derivatives, including structures similar to "(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone," has also shown significant antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding that some compounds exhibited good or moderate activities against various microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents Bektaş et al., 2007.
Biological Activity and Potential Therapeutic Applications
Research by Peng et al. (2005) on piperazine-derived triazolo pyrazines, closely related to the compound of interest, demonstrated moderate adenosine A2a receptor binding affinity, indicating potential therapeutic applications in neurological disorders. This underscores the broader implications of such compounds in drug discovery, especially in targeting specific receptors Peng et al., 2005.
Future Directions
Future research could focus on further exploring the bioactivity of this compound and its derivatives, as well as optimizing its synthesis process. Additionally, more detailed studies on its physical and chemical properties, safety and hazards, and mechanism of action could provide valuable information for its potential applications .
properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N9O/c1-14-22-23-18-17(20-7-8-27(14)18)25-9-11-26(12-10-25)19(29)16-13-21-28(24-16)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLCFUWZZCOLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone |
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